Carvedilol Glucuronide
Overview
Description
Carvedilol Glucuronide is a metabolite of Carvedilol, an anti-hypertensive drug . Carvedilol is mainly metabolized in the liver to O-glucuronide .
Synthesis Analysis
Ionic liquid forms of Carvedilol have been prepared using solvent evaporation methods . A binary mixture of Carvedilol with citric acid, tartaric acid, and saccharin in a 1:1 M ratio was dissolved in methanol and left for 4 days for solvent evaporation . More than three-unit differences between pKa of Carvedilol and studied compounds confirmed the formation of an ionic liquid form of Carvedilol .Molecular Structure Analysis
Carvedilol forms a 1:1 salt with DL-mandelic acid (DL-MA), characterized by X-ray single-crystal diffraction . The structure reveals salt formation by transfer of an acidic proton from the COOH group of MA to the aliphatic (acyclic) secondary amino NH group of Carvedilol . The molecular formula of Carvedilol Glucuronide is C30H34N2O10 .Chemical Reactions Analysis
Carboxyl and hydroxyl groups present on the aglycone and its glucuronide metabolite can be derivatized . Carboxyl groups are activated by thionyl chloride followed by esterification with ethanol. Hydroxyl groups are derivatized via silylation by 1-(trimethylsilyl)imidazole .Physical And Chemical Properties Analysis
Carvedilol salts exhibit higher solubility in phosphate buffer solution pH 6.8 compared to the parent drug . The solubility of Carvedilol and its ionic liquid forms significantly changes .Scientific Research Applications
1. Pharmacokinetic Study
- Summary of Application: Carvedilol is used in a pharmacokinetic study to determine adherence in heart failure patients prescribed with carvedilol, enalapril, and perindopril .
- Methods of Application: A method for the extraction and quantification of carvedilol, enalaprilat, and perindoprilat in 50 µL human plasma, using high-performance liquid chromatography with tandem mass spectrometry (LC–MS/MS) detection was developed and validated .
- Results: The assay was validated over the calibration range 0.2–200 ng/mL for all three analytes. The overall recovery was calculated as 72.9%, 77.1%, and 77.0% for carvedilol, enalaprilat, and perindoprilat respectively .
2. Visible-light Photopharmacology
- Summary of Application: A caged version of the approved non-selective b-adrenoceptor antagonist carvedilol, synthesized by alkylation of its secondary amine with a coumarin derivative, is used for visible-light photopharmacology of b-adrenoceptors in native tissues .
- Methods of Application: Introducing this photo-removable group abolished carvedilol physiological effects in cell cultures, mouse isolated perfused hearts and living zebrafish larvae .
- Results: Only after visible light application, carvedilol was released and the different physiological systems were pharmacologically modulated in a similar manner as the control drug .
3. Enhancement of Carvedilol Glucuronidation
- Summary of Application: Carvedilol is mainly metabolized in the liver to O-glucuronide (O-Glu). The glucuronidation activity of racemic carvedilol in pooled human liver microsomes (HLM) was increased, R-selectively, in the presence of amiodarone .
4. Treatment of Heart Failure
- Summary of Application: Carvedilol is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction in clinically stable patients .
- Methods of Application: Carvedilol is administered orally, and the dosage is adjusted according to the patient’s condition .
- Results: Carvedilol has been shown to reduce the symptoms of heart failure, improve the patient’s overall condition, and reduce the risk of hospitalization and death .
5. Study of Drug Metabolism
- Summary of Application: The glucuronidation and sulfation of Carvedilol are studied to understand the role of uptake and efflux transporters in the disposition of glucuronide and sulfate conjugates .
- Methods of Application: The study involves examining the transport profile of various transporters towards glucuronide or sulfate conjugates .
- Results: The study provides insights into the active transport of conjugated drug metabolites, which is important for predicting the fate of a drug in the body and its safety and efficacy .
6. Prevention of Heart Remodeling
- Summary of Application: Carvedilol is used to prevent the progression of heart failure by reducing left ventricular remodeling .
- Methods of Application: Carvedilol is administered orally, and the dosage is adjusted according to the patient’s condition .
- Results: Carvedilol has been shown to have an anti-arrhythmic action and reduce left ventricular remodeling, which can help prevent the progression of heart failure .
7. Treatment of Hypertension
- Summary of Application: Carvedilol is often used for the treatment of hypertension in transplant patients .
- Methods of Application: Carvedilol is administered orally, and the dosage is adjusted according to the patient’s condition .
- Results: A pharmacokinetic drug interaction between carvedilol and ciclosporin has been observed that required a 10–20% reduction of ciclosporin doses to maintain the blood concentrations within the therapeutic range .
8. Study of Drug Toxicity
- Summary of Application: There has been a debate for several years on whether O-acyl glucuronide metabolites of carboxylic acids are toxic, affecting both the safety assessment of well-used drugs and new drug development programmes .
9. Antioxidant and Antiproliferative Actions
Safety And Hazards
Carvedilol may cause dizziness, lightheadedness, or fainting . It can damage the blood vessels of the brain, heart, and kidneys, resulting in a stroke, heart failure, or kidney failure . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVQFGCELBOSRN-VKTJNCFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678687 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carvedilol Glucuronide | |
CAS RN |
114869-83-9 | |
Record name | Carvedilol glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114869839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARVEDILOL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2494I96FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.